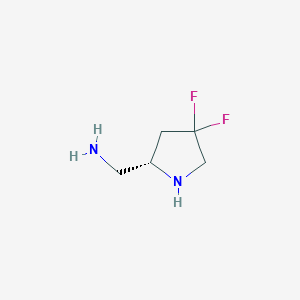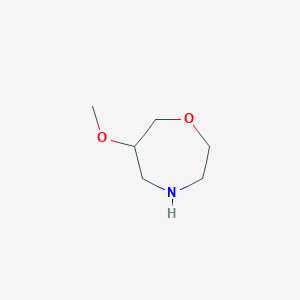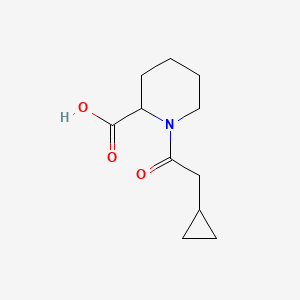
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a cyclopropyl group attached to an acetyl group, linked to a piperidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the cyclopropylacetyl precursor. The synthetic route generally includes:
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pipecolinic Acid:
Cyclopropylacetic Acid: A simpler compound with a cyclopropyl group attached to an acetic acid moiety.
Piperidine Derivatives: Various piperidine derivatives with different functional groups and applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-cyclopropylacetyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(7-8-4-5-8)12-6-2-1-3-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
MJJORWCAKRMUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


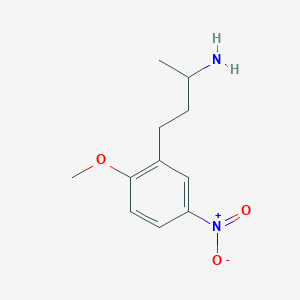
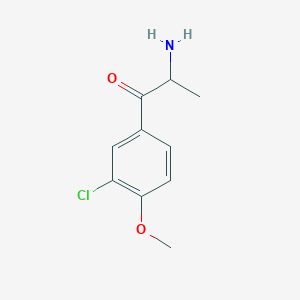
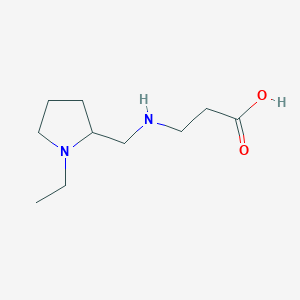
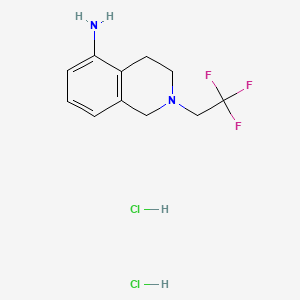

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

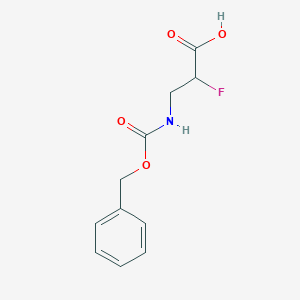
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
